molecular formula C16H9NO2 B081861 2-Nitrofluoranthene CAS No. 13177-29-2

2-Nitrofluoranthene

Cat. No.: B081861
CAS No.: 13177-29-2
M. Wt: 247.25 g/mol
InChI Key: VBCBFNMZBHKVQN-UHFFFAOYSA-N
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Description

2-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon. It is a derivative of fluoranthene, which is a polycyclic aromatic hydrocarbon consisting of fused aromatic rings. This compound is primarily formed through radical-initiated nitration of fluoranthene in the atmosphere. This compound is known for its mutagenic and carcinogenic properties, making it a significant environmental pollutant .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrofluoranthene can be synthesized through the nitration of fluoranthene using nitric acid and sulfuric acid as nitrating agents. The reaction typically involves the formation of a nitronium ion (NO2+) which then reacts with fluoranthene to form this compound. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced in controlled laboratory settings for research purposes. The production involves similar nitration processes as mentioned above, with stringent safety measures to handle the toxic reagents and products .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrofluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitrofluoranthene is used in various scientific research applications, including:

Mechanism of Action

2-Nitrofluoranthene is compared with other nitrated polycyclic aromatic hydrocarbons such as:

  • 2-Nitropyrene
  • 3-Nitrofluoranthene
  • 1-Nitropyrene

Uniqueness: this compound is unique due to its specific formation pathway through radical-initiated nitration of fluoranthene. Unlike other isomers, it is not commonly found in diesel emissions but is formed in the atmosphere through chemical transformations .

Comparison with Similar Compounds

Properties

IUPAC Name

2-nitrofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO2/c18-17(19)11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCBFNMZBHKVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075071
Record name Fluoranthene, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13177-29-2, 77468-36-1
Record name 2-Nitrofluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13177-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrofluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NITROFLUORANTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CB71I99S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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